[2-(2-isopropoxyphenoxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(2-isopropoxyphenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C15H23NO6 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15253745 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoassisted Fenton Reaction
The photoassisted Fenton reaction has been explored for the complete oxidation of various compounds in water, showcasing its potential for environmental cleanup and degradation of pollutants. For instance, this method effectively decomposes metolachlor and methyl parathion, highlighting the reaction's efficiency in breaking down complex organic molecules into simpler, less harmful substances. This process results in the mineralization of the aromatic ring and the formation of inorganic compounds, demonstrating a non-selective attack on the molecule, which could be relevant for the study of various chemical reactions including oxalate-containing compounds (Pignatello & Sun, 1995).
Synthesis and Reactions of Chemical Compounds
Research into the synthesis and reactions of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate provides insights into chemical synthesis processes. These studies highlight methods for obtaining specific chemical structures and their derivatives, which could be applicable to synthesizing or understanding reactions involving similar compounds, such as "[2-(2-isopropoxyphenoxy)ethyl]dimethylamine oxalate" (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Catalytic Reduction and Environmental Applications
Studies on the catalytic reduction of 4-nitrophenol by composite hydrogels loaded with Ag/Pd nanoparticles showcase the potential of chemical compounds in facilitating environmental remediation. These findings emphasize the role of specific chemical structures in enhancing the efficiency of catalytic processes, which may be relevant for research involving oxalate compounds and their environmental applications (Feng et al., 2020).
Zinc Complexes in Polymerization
The application of zinc complexes in the ring-opening polymerization of rac-lactide highlights the use of specific chemical structures in polymer science. These complexes demonstrate significant catalytic activity, which could provide insights into the roles similar compounds might play in polymerization processes or the synthesis of novel polymers (Wang & Ma, 2010).
Properties
IUPAC Name |
N,N-dimethyl-2-(2-propan-2-yloxyphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-11(2)16-13-8-6-5-7-12(13)15-10-9-14(3)4;3-1(4)2(5)6/h5-8,11H,9-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOKBMFDNGRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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